Selective Anticlostridial Activity: Broxaldine Inhibits C. difficile While Sparing Non-Clostridial Bacteria at Concentrations Up to 32 µg/mL
Broxaldine inhibits Clostridium difficile growth with an MIC of 4 µM (≈1.68 µg/mL), as identified in a screen of 3,200 FDA-approved drugs [1]. It exhibits broad anticlostridial activity against multiple Clostridium species, including C. difficile ribotypes 027, 014/020, and non-toxigenic strains (MIC range: 0.5–2 µg/mL), C. perfringens (MIC: 1–2 µg/mL), C. ramosum (MIC: 2 µg/mL), C. innocuum (MIC: 2 µg/mL), and C. symbiosum (MIC: 4 µg/mL) [1]. Critically, broxaldine shows no significant inhibitory activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) non-clostridial bacteria at concentrations up to 32 µg/mL, demonstrating selective anticlostridial targeting [1]. In contrast, the first-line agent metronidazole exhibits broader antimicrobial activity against anaerobic bacteria, with reported C. difficile MIC50 values ranging from 0.06 to 2.7 µM in the same screening study [1], and is known to disrupt the gut microbiota.
| Evidence Dimension | C. difficile inhibition and selectivity for Clostridium spp. over non-clostridial bacteria |
|---|---|
| Target Compound Data | Broxaldine: C. difficile MIC 4 µM (≈1.68 µg/mL); anticlostridial MIC 0.5–4 µg/mL across 5 Clostridium spp.; no inhibition of S. aureus, E. faecalis, E. coli, P. aeruginosa up to 32 µg/mL |
| Comparator Or Baseline | Metronidazole: C. difficile MIC50 0.06–2.7 µM; broad-spectrum activity against anaerobic Gram-positive and Gram-negative bacteria |
| Quantified Difference | Comparable anti-C. difficile potency; broxaldine selectivity window ≥19-fold (32 µg/mL no inhibition vs. 1.68 µg/mL MIC toward C. difficile) versus metronidazole's broad-spectrum profile. |
| Conditions | Anticlostridial susceptibility assay: Brucella broth supplemented with hemin and vitamin K1, anaerobic incubation at 37°C for 48 h; non-clostridial bacterial strains tested aerobically/anaerobically up to 32 µg/mL [1]. |
Why This Matters
Broxaldine's selective anticlostridial profile offers researchers a microbiota-sparing tool compound for C. difficile infection models, contrasting with broad-spectrum agents like metronidazole that confound gut microbiome endpoints.
- [1] AbdelKhalek A, Mohammad H, Mayhoub AS, Seleem MN. Screening for potent and selective anticlostridial leads among FDA-approved drugs. J Antibiot (Tokyo). 2020 Jun;73(6):392-409. doi: 10.1038/s41429-020-0288-3. View Source
